MAO-A Inhibition: 6,7-Dihydroxyquinoline-2-carboxylic Acid vs. Kynurenic Acid and Clorgyline
In a recombinant human MAO-A fluorescence assay measuring inhibition of kynuramine conversion to 4-hydroxyquinoline, the target compound demonstrated measurable inhibitory activity (IC₅₀ = 25,300 nM) [1]. While this potency is moderate relative to the irreversible MAO-A inhibitor clorgyline (IC₅₀ ≈ 1–10 nM, literature consensus), it is notable that kynurenic acid—the structurally closest endogenous comparator (4-hydroxyquinoline-2-carboxylic acid)—exhibits no significant MAO-A inhibition at comparable concentrations, as confirmed in a parallel profiling study of quinoline-related carboxylic acid derivatives [2]. This indicates that the 6,7-dihydroxy pattern introduces MAO-A binding capability absent in the 4-hydroxy mono-substituted analog.
| Evidence Dimension | MAO-A enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 25,300 nM (25.3 µM) |
| Comparator Or Baseline | Kynurenic acid: no significant inhibition reported; Clorgyline: IC₅₀ ≈ 1–10 nM |
| Quantified Difference | Target compound shows measurable MAO-A inhibition; kynurenic acid shows none; target compound is ~2,500–25,000-fold less potent than clorgyline |
| Conditions | Recombinant human MAO-A; substrate = kynuramine; detection = fluorescence of 4-hydroxyquinoline metabolite; incubation = 20 min |
Why This Matters
This evidence demonstrates that the 6,7-catechol substitution confers a qualitatively distinct pharmacological profile (MAO-A engagement) relative to the endogenous 4-hydroxy analog kynurenic acid, making the compound a useful tool for studying catechol-mediated MAO interactions and a potential starting scaffold for developing MAO-A modulators with a different chemotype from classical inhibitors.
- [1] BindingDB Entry BDBM50493476 (CHEMBL172856). Affinity Data: IC₅₀ = 2.53E+4 nM for inhibition of recombinant human MAO-A. Curated by ChEMBL. View Source
- [2] Arabiyat, S.; Alzoubi, A.; Al-Daghistani, H.; Al-Hiari, Y.; Kasabri, V.; Alkhateeb, R. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemical Biology & Drug Design 2024, 104, e14615. View Source
